

Application Notes and Protocols for 5-TAMRA-SE in Fluorescence Microscopy

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Compound of Interest

Compound Name: 5-TAMRA-SE

Cat. No.: B1664668

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Introduction

5-Carboxytetramethylrhodamine, succinimidyl ester (**5-TAMRA-SE**) is a bright, amine-reactive fluorescent dye commonly utilized for the stable labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][2] Its robust photostability and pH-insensitivity make it a valuable tool for a wide range of fluorescence microscopy applications.[2][3] This document provides detailed application notes and experimental protocols for the effective use of **5-TAMRA-SE** in fluorescence microscopy and related techniques. **5-TAMRA-SE** produces a bright orange-red fluorescence, making it compatible with standard fluorescence microscopy setups, and is often excited by 532 nm or 546 nm laser lines.[2]

Key Features and Applications

5-TAMRA-SE is the single isomer form of TAMRA, which offers better resolution in high-performance liquid chromatography (HPLC) purification compared to the mixed-isomer 5(6)-TAMRA, SE.[2] This makes it particularly suitable for applications requiring high purity, such as peptide and protein labeling.[2]

Applications include:

- Immunofluorescence Staining: Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed or live cells.[4][5]

- Fluorescence Resonance Energy Transfer (FRET): Acting as an acceptor dye when paired with a suitable donor fluorophore, such as fluorescein (FAM), to study molecular interactions. [\[2\]](#)[\[6\]](#)
- Flow Cytometry: Labeling cell surface or intracellular proteins for quantitative analysis of cell populations. [\[4\]](#)[\[5\]](#)
- In Vivo Imaging: Tracking the localization and trafficking of labeled biomolecules in living organisms. [\[2\]](#)
- Nucleic Acid Labeling: Labeling amine-modified oligonucleotides for applications like fluorescence in situ hybridization (FISH). [\[2\]](#)[\[4\]](#)

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of 5-TAMRA-SE

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₅ N ₃ O ₇	[2]
Molecular Weight	527.52 g/mol	[2]
Excitation Maximum (λ _{ex})	~541-556 nm	[6] [7] [8]
Emission Maximum (λ _{em})	~567-581 nm	[8] [9]
Extinction Coefficient (ε)	~84,000 - 95,000 M ⁻¹ cm ⁻¹	[10]
Quantum Yield (Φ)	~0.1	[10]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[10]
Reactivity	Primary amines	[10]
Solubility	Soluble in anhydrous DMSO and DMF	[2]

Table 2: Comparison of 5-TAMRA-SE with Other Common Fluorophores

Fluorophore	Excitation (nm)	Emission (nm)	Key Advantages	Key Disadvantages
5-TAMRA-SE	~546	~579	Good photostability, pH-insensitive, cost-effective.[2][3]	Lower quantum yield compared to fluorescein.[2]
Fluorescein (FITC)	~494	~520	High quantum yield.	pH-sensitive, prone to photobleaching.[2]
Alexa Fluor™ 546	~556	~573	Bright and photostable.	Higher cost.[2]
Cy3	~550	~570	Bright.	More susceptible to photobleaching than 5-TAMRA-SE.[2]

Experimental Protocols

General Protocol for Protein and Antibody Labeling

This protocol describes a general method for conjugating **5-TAMRA-SE** to proteins and antibodies.

1. Preparation of Reagents:

- **Protein Solution:** Dissolve the protein or antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, phosphate buffer, or MOPS) at a pH of 7.2-8.5.[1][4][11] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[4][11] Buffers containing primary amines like Tris or glycine must be avoided.[1][11]

- **5-TAMRA-SE** Stock Solution: Immediately before use, dissolve **5-TAMRA-SE** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or 10 mM.[\[1\]](#)[\[11\]](#) Vortex to ensure complete dissolution.[\[11\]](#)

2. Conjugation Reaction:

- Slowly add the **5-TAMRA-SE** stock solution to the protein solution while gently stirring. A molar ratio of 5-10 moles of dye to 1 mole of protein is a good starting point.[\[1\]](#)[\[11\]](#) For IgG antibodies (MW ~150,000), a dye-to-protein molar ratio of 5:1 is often used.[\[4\]](#)[\[5\]](#)
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[1\]](#) Gentle shaking or rotation can facilitate the reaction.[\[4\]](#)

3. Purification of the Labeled Conjugate:

- Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.[\[1\]](#)[\[11\]](#)
- Equilibrate the column or dialysis membrane with an appropriate buffer such as PBS (pH 7.2-7.4).[\[11\]](#)
- Collect the fractions containing the brightly colored, labeled protein.

4. Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. For effective labeling, the DOL should typically fall between 2 and 4.[\[4\]](#)

5. Storage:

Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[\[5\]](#) The addition of a carrier protein like BSA (0.1%) and a preservative such as sodium azide (0.01%) is recommended.[\[4\]](#)[\[5\]](#)

Example Protocol: Labeling IgG Antibody with 5-TAMRA-SE

This example details the labeling of 1 mg of an IgG antibody.

1. Prepare Antibody Solution:

- Dissolve 1 mg of IgG in 0.5 mL of 0.1 M sodium bicarbonate buffer, pH 8.3.

2. Prepare **5-TAMRA-SE** Solution:

- Dissolve 1 mg of **5-TAMRA-SE** in 100 μ L of anhydrous DMSO to make a ~19 mM solution.

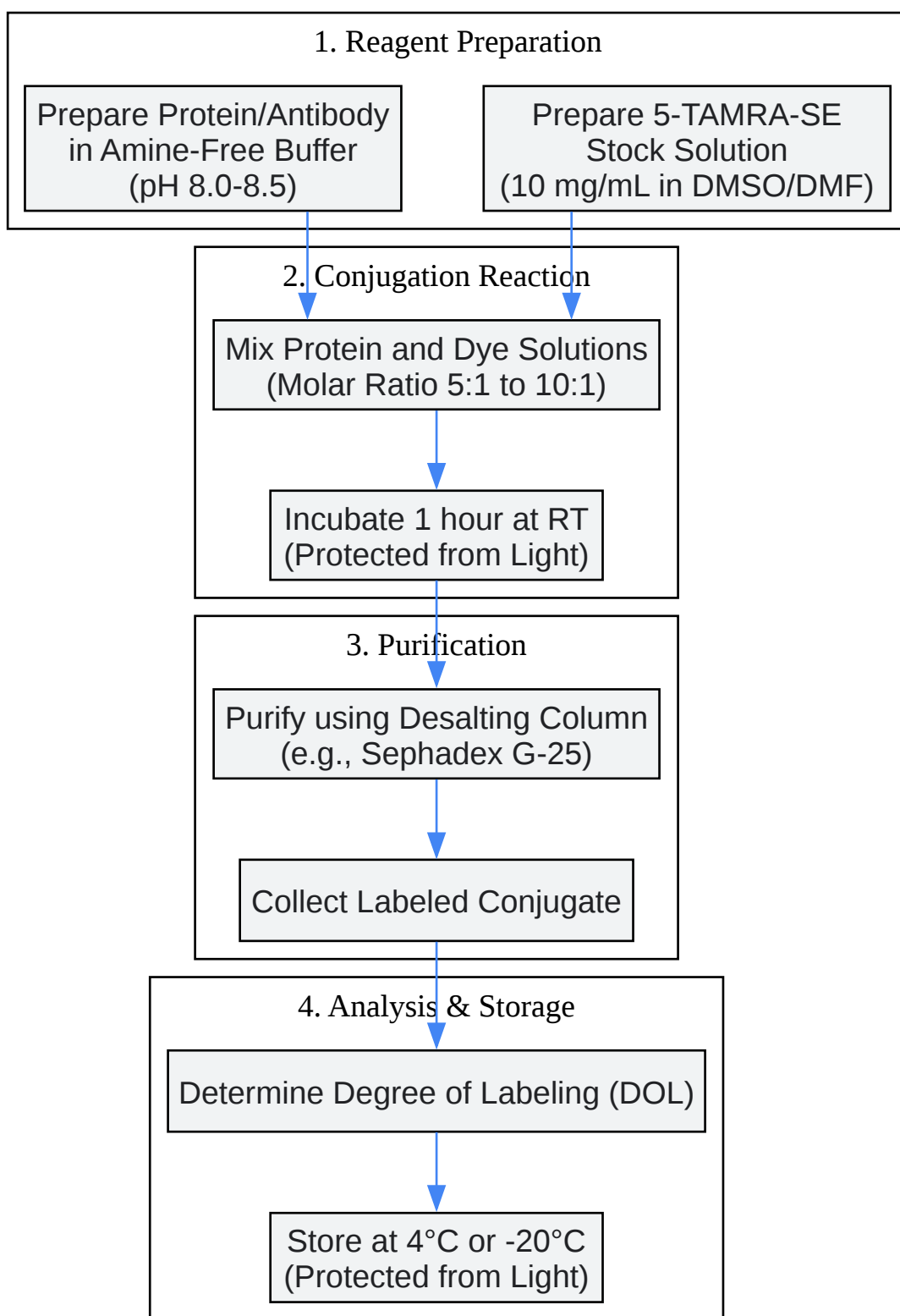
3. Perform Conjugation:

- Calculate the required volume of **5-TAMRA-SE** for a 10:1 molar ratio:
 - Moles of IgG = (1 mg) / (150,000 mg/mmol) = 6.67×10^{-6} mmol
 - Moles of **5-TAMRA-SE** = $10 \times 6.67 \times 10^{-6}$ mmol = 6.67×10^{-5} mmol
 - Volume of **5-TAMRA-SE** = (6.67×10^{-5} mmol) / (19 mmol/mL) = 3.5 μ L
- Add 3.5 μ L of the **5-TAMRA-SE** solution to the IgG solution.
- Incubate for 1 hour at room temperature, protected from light.

4. Purify and Store:

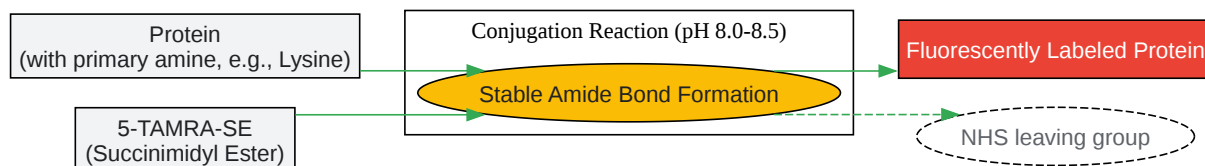
- Purify the conjugate using a desalting column as described in the general protocol.
- Store the labeled antibody at 4°C.

Mandatory Visualizations



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Caption: Workflow for labeling proteins with **5-TAMRA-SE**.



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Caption: Covalent labeling of a primary amine with **5-TAMRA-SE**.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Protein concentration is too low.	Concentrate the protein to at least 2 mg/mL. [9] [11]
Presence of primary amines in the buffer (e.g., Tris, glycine).	Dialyze the protein against an amine-free buffer like PBS or bicarbonate buffer. [1] [11]	
Hydrolysis of 5-TAMRA-SE.	Prepare the 5-TAMRA-SE stock solution fresh and use it immediately. Store the solid dye desiccated and protected from light. [12]	
Protein Precipitation	High degree of labeling or hydrophobic interactions.	Reduce the dye-to-protein molar ratio. Perform the labeling reaction at a lower temperature (4°C).
Peptide aggregation.	Dissolve the peptide in a minimal amount of organic solvent (e.g., DMSO) before adding the aqueous buffer. [13] A non-ionic detergent (e.g., 0.01% Tween® 20) can also be added. [13]	
High Background Staining	Unreacted free dye is not completely removed.	Ensure thorough purification of the conjugate using a desalting column or dialysis.
Weak Fluorescent Signal	Low degree of labeling.	Optimize the dye-to-protein ratio and reaction conditions.
Photobleaching.	Use an anti-fade mounting medium for fixed cell imaging. Minimize exposure to the excitation light.	

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